molecular formula C11H16N2O B8360129 2-cyclopentyl-6-ethylpyrimidin-4(3H)-one

2-cyclopentyl-6-ethylpyrimidin-4(3H)-one

Cat. No. B8360129
M. Wt: 192.26 g/mol
InChI Key: QKFGIVYMLTXKNF-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

A solution of cyclopentanecarboximidamide (8.5 g, 75.8 mmol) in ethanol (150 mL) was treated with ethyl propionaylacetate (13.7 g, 94.7 mmol), followed by the addition of sodium methoxide (4.9 g, 90.9 mmol). The mixture was then heated to 85° C. overnight. After this time, the mixture was cooled and concentrated to a volume of approximately 50 mL. Then, 2M HCl in EtOH (68 mL) was added slowly. The resulting precipitate was filtered, washed with water and ether, and the residue was dried on a high vacuum overnight to afford the title compound (8.9 g, crude) as a pink solid. MW=192.26. 1H NMR (DMSO-d6, 500 MHz) δ 12.00 (s, 1H), 6.14 (s, 1H), 3.01 (quin, J=8.0 Hz, 1H), 2.55 (q, J=7.5 Hz, 2H), 2.13-2.01 (m, 2H), 1.94-1.77 (m, 4H), 1.74-1.63 (m, 2H), 1.22 (t, J=7.5 Hz, 3H); APCI MS m/z 193 [M+H]+.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6](=[NH:8])[NH2:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:9][O-:10].[Na+]>C(O)C>[CH:1]1([C:6]2[NH:7][C:9](=[O:10])[CH:5]=[C:1]([CH2:2][CH3:3])[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C1(CCCC1)C(N)=N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
sodium methoxide
Quantity
4.9 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of approximately 50 mL
ADDITION
Type
ADDITION
Details
Then, 2M HCl in EtOH (68 mL) was added slowly
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
the residue was dried on a high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=NC(=CC(N1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 122.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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